3-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-2,6-Piperidinedione
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Overview
Description
3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenyl-substituted hydrazine and a suitable diketone, the reaction proceeds through intermediate stages involving condensation and cyclization to form the desired pyridazinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: This compound shares a similar pyridazinone structure but differs in its substituents and overall molecular framework.
6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid: Another related compound with a pyridazinone core, used in various chemical and biological studies.
Uniqueness
The uniqueness of 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-(6-oxo-3-phenylpyridazin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H13N3O3/c19-13-8-7-12(15(21)16-13)18-14(20)9-6-11(17-18)10-4-2-1-3-5-10/h1-6,9,12H,7-8H2,(H,16,19,21) |
InChI Key |
VJNAKWWKIYZPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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